3-Hydroxyquinoline-d6
Description
Contextual Significance of Deuterated Aromatic Heterocycles in Mechanistic Elucidation
The use of isotopically labeled compounds, especially those containing deuterium (B1214612), is a powerful technique for tracing the path of molecules through chemical reactions or biological pathways. wikipedia.orgcernobioscience.com This method, known as isotopic labeling, allows researchers to distinguish between molecules that are chemically identical but isotopically different. wikipedia.org Aromatic heterocycles, which are foundational structures in many biologically active molecules, are often the subject of these studies. snnu.edu.cnjddtonline.info
Deuterated aromatic heterocycles are particularly useful in mechanistic elucidation, which is the detailed study of how a chemical reaction occurs. uni-rostock.de By replacing hydrogen with deuterium at specific positions on a molecule, scientists can observe how this change affects the reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), provides crucial evidence for determining the rate-limiting step of a reaction and the nature of the transition state. portico.orgwikipedia.org A significant primary deuterium KIE, where the carbon-deuterium bond is broken in the rate-determining step, is strong evidence that hydrogen abstraction is a key part of the reaction mechanism. nih.govnih.gov
Overview of Quinoline (B57606) Core Structure and its Research Relevance
The quinoline scaffold, a fused system of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. researchgate.netmdpi.com This core is present in a vast number of natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.netrsc.org
The versatility of the quinoline ring allows for numerous chemical modifications, enabling the fine-tuning of its biological and physical properties. mdpi.com This has led to the development of a multitude of quinoline derivatives with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents, among others. jddtonline.inforsc.orgresearchgate.net The inherent fluorescence of some quinoline derivatives also makes them valuable as probes in biological imaging. researchgate.net
Rationale for Deuteration in 3-Hydroxyquinoline (B51751): Enhancing Research Probe Utility
The deuteration of 3-Hydroxyquinoline to create 3-Hydroxyquinoline-d6 serves several key purposes in research. As a deuterated analog, it can be used as an internal standard in mass spectrometry-based quantitative analysis. cernobioscience.comwashington.edu The mass difference between the deuterated and non-deuterated compounds allows for precise and accurate measurement of the non-deuterated analyte in complex biological samples.
Furthermore, the introduction of deuterium can significantly alter the metabolic fate of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage by enzymes such as cytochrome P450. portico.orgnih.govresearchgate.net This "metabolic switching" can be exploited to improve the pharmacokinetic profile of a drug candidate by increasing its half-life and exposure. nih.gov
The use of deuterated molecules like this compound also extends to advanced imaging techniques. The unique vibrational properties of the carbon-deuterium bond can be utilized in techniques like Raman spectroscopy for "label-free" imaging of the molecule's distribution and metabolism within cells, avoiding the need for bulky fluorescent tags. europa.eu This provides a less invasive and more direct way to study the behavior of molecules in a native biological environment. europa.eu
Interactive Data Table: Properties of 3-Hydroxyquinoline and its Deuterated Analog
| Property | 3-Hydroxyquinoline | This compound |
| Molecular Formula | C9H7NO | C9HD6NO |
| Molecular Weight | 145.16 g/mol ontosight.ainih.gov | 151.19 g/mol medchemexpress.cn |
| CAS Number | 580-18-7 nih.gov | 2768656-18-2 medchemexpress.cn |
| Synonyms | Quinolin-3-ol nih.gov | Quinolin-3-ol-d6 medchemexpress.cn |
Research Findings on Deuteration Strategies
Recent research has focused on developing efficient and selective methods for the deuteration of aromatic and heteroaromatic compounds. These strategies are crucial for synthesizing the specific deuterated probes needed for mechanistic studies and other applications.
| Catalyst/Method | Substrate Scope | Deuterium Source | Key Findings |
| Iron Complex | (Hetero)aromatic hydrocarbons | Benzene-d6 | Achieves high deuterium incorporation (>90%) under mild conditions and is tolerant of various functional groups. acs.org |
| Silver-Carbonate Complex | Five-membered aromatic heterocycles, pharmaceuticals | CH3OD | Catalyzes site-selective deuteration of C-H bonds in compounds resistant to other methods. researchgate.net |
| Ruthenium Nanoparticles | Anilines, N-heterocycles | D2 gas | Demonstrates chemoselective H/D exchange. uni-rostock.de |
| Palladium Catalysis | Aromatic and aliphatic acids | D2O | Utilizes a directing group strategy for ortho-selective deuteration. snnu.edu.cn |
Properties
Molecular Formula |
C₉HD₆NO |
|---|---|
Molecular Weight |
151.19 |
Synonyms |
3-Quinolol-d6; 3-Quinolinol-d6 |
Origin of Product |
United States |
Synthetic Strategies for 3 Hydroxyquinoline D6 and Analogues
Deuteration Methodologies for Quinoline (B57606) Scaffolds
The introduction of deuterium (B1214612) into the quinoline scaffold is a critical step in the synthesis of 3-Hydroxyquinoline-d6. This can be achieved through a variety of methods that allow for the selective replacement of hydrogen atoms with deuterium.
Regioselective Deuterium Incorporation Techniques
Regioselective deuteration ensures that deuterium atoms are introduced at specific positions within the quinoline molecule. One effective strategy involves the use of directing groups to guide the deuteration to a particular site. For instance, a palladium-catalyzed hydrogen/deuterium (H/D) exchange reaction has been developed using 8-aminoquinoline as a directing group. This method facilitates selective H/D exchange at the ortho-C–H of aromatic amides and the β-C–H of aliphatic amides, with D₂O serving as both the deuterium source and the solvent.
Metal-free approaches have also proven successful for the regioselective deuteration of quinoline derivatives. For example, the deuteration of 2-methylquinolin-8-ol and 2,5-dimethylquinolin-8-ol can be achieved under ambient conditions using low-cost reagents. This "green" deuteration method relies on a modified Skraup-Doebner-Von Miller synthesis and H/D isotope exchange in deuterated water (D₂O) with either a base (KOD) or an acid (D₂SO₄).
Furthermore, a novel strategy for the chemoselective transfer deuteration of complex quinolines has been introduced using Hantzsch ester as the hydrogen donor and D₂O for deuterium incorporation. rsc.orgrsc.org This metal-free approach demonstrates broad functional group tolerance and is effective for the late-stage reduction and deuteration of densely functionalized multi-ring quinoline systems. rsc.org
Catalytic and Non-Catalytic Deuterium Exchange Processes
Both catalytic and non-catalytic methods are employed for deuterium exchange on quinoline scaffolds. Catalytic processes often involve transition metals that facilitate the activation of C-H bonds for H/D exchange. A stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has been shown to catalyze H/D exchange at (hetero)aromatic hydrocarbons, including quinolines, using benzene-d6 as the deuterium source under mild conditions. nih.gov Computational studies suggest that this exchange likely proceeds via a σ-bond metathesis pathway. acs.org Ruthenium dihydrogen complexes have also been identified as effective catalysts for H/D exchange between aromatic substrates and D₂O under mild conditions. d-nb.inforesearchgate.net
In some cases, the deuteration process can be influenced by the reaction conditions and the presence of specific functional groups. For example, studies on the electrophilic deuteration of quinoline and its 1-oxide have compared the reactivity of different positions towards acid-catalyzed deuterium substitution. jst.go.jp
Non-catalytic exchange processes can also be utilized, particularly for hydrogens that are rendered acidic by adjacent functional groups. The exchange of labile hydrogens in the presence of a deuterium source like D₂O is a fundamental process in deuteration.
| Catalyst/Method | Substrate | Deuterium Source | Key Features |
| Palladium acetate | Aromatic and aliphatic amides with 8-aminoquinoline directing group | D₂O | Ortho-selective H/D exchange. |
| Metal-free (KOD or D₂SO₄) | 2-Methylquinolin-8-ol, 2,5-dimethylquinolin-8-ol | D₂O | Regioselective, ambient conditions. |
| Hantzsch ester/Triflic acid | Substituted quinolines | D₂O | Metal-free, chemoselective transfer deuteration. rsc.org |
| trans-dihydride NHC iron complex | (Hetero)aromatic hydrocarbons | Benzene-d6 | Mild conditions, broad functional group tolerance. nih.gov |
| Ruthenium dihydrogen complexes | Aromatic and heteroaromatic compounds | D₂O | Mild conditions, chemo- and regioselective. d-nb.info |
Synthesis of 3-Hydroxyquinoline (B51751) Precursors and Derivatives
The synthesis of the 3-hydroxyquinoline core is a prerequisite for obtaining this compound. Several synthetic routes can be employed to construct this heterocyclic system, which can then be subjected to deuteration or built from already deuterated starting materials.
Decarboxylation Pathways for 3-Hydroxyquinoline Synthesis
Decarboxylation of quinoline carboxylic acids serves as a viable route to substituted quinolines. A notable pathway to 3-hydroxyquinoline derivatives involves the thermal decarboxylation of 2-methyl-3-hydroxyquinoline-4-carboxylic acids. google.com When these precursor compounds are heated above their melting point, they undergo decomposition with the elimination of carbon dioxide (CO₂) to yield the corresponding 2-methyl-3-hydroxyquinolines. google.com This method provides a direct route to the 3-hydroxyquinoline scaffold from a readily accessible carboxylic acid precursor. The synthesis of the precursor itself can be achieved through the reaction of isatin or its derivatives with haloacetones. google.com
Electrophilic Aromatic Substitution for Functionalization
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. In quinoline, electrophilic substitution reactions preferentially occur on the benzene (B151609) ring (carbocycle) at positions 5 and 8 due to the higher electron density compared to the pyridine (B92270) ring. quimicaorganica.org The hydroxyl group at the 3-position is an activating group and would be expected to influence the regioselectivity of further electrophilic substitutions.
While specific studies on the electrophilic aromatic substitution of 3-hydroxyquinoline are not extensively detailed in the provided search results, the general principles of reactivity for hydroxyquinolines can be inferred. For instance, 8-hydroxyquinoline is known to be susceptible to various electrophilic aromatic substitution reactions. mdpi.com Theoretical studies on 8-hydroxyquinoline using density functional theory (DFT) have been conducted to predict the outcomes of such reactions. orientjchem.orgscite.ai These studies help in understanding the stability of intermediates and the distribution of electron density, which dictates the position of electrophilic attack. orientjchem.org Similar principles would apply to 3-hydroxyquinoline, where the interplay between the activating hydroxyl group and the inherent reactivity of the quinoline nucleus would determine the sites of functionalization.
Oxidation Routes from Dihydroquinolinium Salts
A direct method for the preparation of 3-hydroxyquinolines involves the oxidation of 3,4-dihydroquinolinium salts. This process begins with the synthesis of functionalized 3,4-dihydroquinolinium salts, which can be prepared from the reaction of aryldiazonium salts with alkenes in a nitrile solution. The subsequent oxidation of these dihydroquinolinium salts can yield either 3-hydroxyquinoline or quinoline products.
The desired 3-hydroxyquinoline can be obtained in good yield through allylic oxidation followed by tautomerization. For example, treating a 3,4-dihydroquinolinium salt with molecular oxygen (O₂) in the presence of an excess of sodium carbonate (Na₂CO₃) has been shown to produce the corresponding 3-hydroxyquinoline as the major product.
| Precursor | Reagents/Conditions | Product |
| 2-Methyl-3-hydroxyquinoline-4-carboxylic acid | Heat (> melting point) | 2-Methyl-3-hydroxyquinoline |
| 3,4-Dihydroquinolinium salt | O₂, Na₂CO₃ | 3-Hydroxyquinoline |
One-Pot Synthetic Approaches to Functionalized 3-Hydroxyquinolines
A common strategy involves the condensation of readily available starting materials. For instance, a multicomponent cascade cyclization reaction can be employed using aryl methyl ketones, aryl amines, and other reagents to build the core structure. researchgate.net While direct one-pot syntheses for 3-hydroxyquinoline itself are part of broader synthetic methodologies for quinolines, specific functionalized analogues are often targeted. Methodologies such as the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, can be adapted into one-pot procedures.
Another versatile approach is the acid-mediated reaction of 2-aminoacetophenone, a 1,3-dicarbonyl compound, and anilines. nih.gov This method allows for the simultaneous formation of both the quinoline and other fused heterocyclic rings in a single operation. nih.gov The choice of catalyst, solvent, and reaction conditions is crucial for directing the reaction towards the desired 3-hydroxyquinoline product and minimizing side reactions. The development of these methods is driven by the demand for structurally diverse quinoline derivatives for various research applications.
Below is a table summarizing representative one-pot synthetic strategies for related quinoline structures, highlighting the principles applicable to 3-hydroxyquinoline synthesis.
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
| Cascade Cyclization | Aryl methyl ketones, Aryl amines, Enaminamide | Metal-free | 3-Hydroxy-1H-pyrrolo[3,4-b]quinolin-1-one | researchgate.net |
| Quinoline-fused Quinazolinone Synthesis | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-Toluenesulfonic acid (p-TSA) | Quinoline-fused dihydro/spiro-quinazolinones | nih.gov |
| Mannich Reaction | Aldehydes, Amines, Tetrahydroquinoline | Reflux, catalytic HCl | Tetrahydroquinoline Mannich bases | nih.gov |
| Hydride Transfer-initiated Construction | N-Isoquinolinium salts, 2-Aminobenzaldehydes | Transition metal-free | 3-(2-Aminomethyl)aryl quinolines | rsc.org |
Scale-Up and Efficiency Considerations in Deuterated Compound Synthesis
The synthesis of deuterated compounds like this compound presents unique challenges and considerations, particularly when moving from laboratory-scale preparation to larger-scale production. The primary goal is to achieve high levels of deuterium incorporation at specific molecular positions in a cost-effective and efficient manner.
Key Challenges in Scale-Up:
Isotopic Purity: Achieving high isotopic enrichment (e.g., >98% deuterium incorporation) is critical. Incomplete deuteration can lead to a mixture of isotopologues, complicating analysis and potentially affecting the compound's application. nih.gov Methods must be optimized to drive the deuterium exchange or incorporation to completion.
Regioselectivity: Controlling the precise location of deuterium atoms is often the most significant challenge. Many deuteration methods, such as simple hydrogen-deuterium exchange (H/D exchange), can lack selectivity, leading to deuterium scrambling across multiple positions. youtube.com Developing highly selective catalytic systems is a major area of research.
Separation: The separation of the desired deuterated product from its non-deuterated or partially deuterated precursors is often impossible due to their nearly identical physical properties. youtube.com Therefore, the synthetic reaction must be highly efficient and selective.
Strategies for Improving Efficiency:
Late-Stage Deuteration: Introducing deuterium atoms as late as possible in a synthetic sequence is highly desirable. This strategy, often using H/D exchange reactions, minimizes the waste of expensive deuterated materials and leverages well-established synthetic routes for the non-deuterated scaffold. youtube.com
Catalysis: The use of transition metal catalysts (e.g., palladium, platinum, iridium, ruthenium) is a cornerstone of modern deuteration chemistry. mdpi.comyoutube.com Palladium on carbon (Pd/C), for example, is a versatile catalyst for H/D exchange and reductive deuteration. mdpi.comresearchgate.net Catalyst selection can tune the selectivity of the deuteration process, targeting specific positions such as benzylic or aromatic C-H bonds. mdpi.comyoutube.com
Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the scale-up of deuteration reactions. colab.ws Flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhance safety, and can be run for extended periods to produce large quantities of material, making it a practical method for industrial production. researchgate.netcolab.ws
Reductive Deuteration: This method involves the reduction of functional groups like carbonyls, alkenes, or alkynes using a deuterium source. youtube.com Deuterodehalogenation, the replacement of a halogen with deuterium, is also a common and efficient method, though it may require an additional pre-functionalization step to introduce the halogen. youtube.com
The following table compares different deuteration methods regarding their suitability for scale-up and efficiency.
| Deuteration Method | Deuterium Source | Common Catalysts | Key Advantages for Scale-Up | Key Challenges |
| Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas | Palladium, Platinum, Iridium, Ruthenium | Can be applied late-stage; atom-economical. youtube.com | Control of regioselectivity; requires high catalyst activity. youtube.com |
| Reductive Deuteration | D₂ gas, Deuterated hydrides (e.g., NaBD₄) | Pd/C, PtO₂ | High deuterium incorporation; predictable regioselectivity. youtube.com | Requires a suitable functional group; may not be late-stage. |
| Deuterodehalogenation | D₂ gas, Deuterated formates | Pd/C | High efficiency and selectivity. | Requires synthesis of halogenated precursor. youtube.com |
| Flow Chemistry Synthesis | D₂O, Deuterated solvents | Various | Excellent process control; enhanced safety; suitable for continuous production. colab.ws | Initial setup costs; optimization of flow parameters required. |
Advanced Spectroscopic and Structural Characterization of 3 Hydroxyquinoline D6
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Analysis
NMR spectroscopy is the most definitive method for confirming the site and extent of deuterium (B1214612) incorporation in a molecule. By analyzing various NMR experiments, a comprehensive picture of the 3-Hydroxyquinoline-d6 structure can be assembled.
¹H NMR Spectroscopic Analysis of Deuterium Incorporation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a direct method for verifying the successful deuteration of 3-hydroxyquinoline (B51751). In the ¹H NMR spectrum of the non-deuterated parent compound, 3-hydroxyquinoline, signals corresponding to each of the seven aromatic protons are observed. The deuteration process in this compound involves the replacement of six of these protons with deuterium atoms.
The most significant feature in the ¹H NMR spectrum of this compound is the absence of signals corresponding to the protons on the quinoline (B57606) ring, with the exception of the hydroxyl proton, which may appear as a broad singlet depending on the solvent and concentration. This disappearance of signals from the aromatic region is conclusive evidence of deuterium incorporation at those positions. The degree of deuteration can be quantified by comparing the integration of any remaining residual proton signals against a known internal standard.
For comparison, the typical ¹H NMR chemical shifts for the parent compound, 3-hydroxyquinoline, are presented below. In the spectrum of this compound, these signals would be absent or significantly reduced in intensity.
Interactive Table: ¹H NMR Chemical Shifts of 3-Hydroxyquinoline Note: This table represents the parent compound. For this compound, these proton signals are replaced by deuterium.
| Proton Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | ~8.6 | Doublet |
| H-4 | ~7.2 | Doublet |
| H-5 | ~7.8 | Doublet |
| H-6 | ~7.4 | Triplet |
| H-7 | ~7.6 | Triplet |
| H-8 | ~7.9 | Doublet |
¹³C NMR Spectroscopic Insights into Carbon Framework
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to probe the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound will be very similar to that of its non-deuterated counterpart, confirming that the fundamental carbon framework remains unchanged. The spectrum will display nine distinct signals, one for each carbon atom in the quinoline ring system.
However, the substitution of hydrogen with deuterium induces subtle, yet measurable, changes in the ¹³C NMR spectrum. This phenomenon is known as the deuterium isotope effect. Carbons directly bonded to deuterium will exhibit a characteristic upfield shift (a shift to lower ppm values) and their signals will appear as multiplets (typically a 1:1:1 triplet) due to one-bond carbon-deuterium (¹³C-²H) coupling. Carbons further away from the site of deuteration may also experience smaller, long-range isotope shifts. These effects provide further confirmation of the location of deuterium incorporation.
Interactive Table: ¹³C NMR Chemical Shifts of 3-Hydroxyquinoline Note: For this compound, carbons attached to deuterium will show an upfield isotope shift and splitting.
| Carbon Position | Chemical Shift (ppm) |
|---|---|
| C-2 | ~142 |
| C-3 | ~148 |
| C-4 | ~110 |
| C-4a | ~128 |
| C-5 | ~129 |
| C-6 | ~122 |
| C-7 | ~129 |
| C-8 | ~118 |
²H NMR for Direct Deuterium Signal Confirmation
While ¹H NMR confirms deuteration by the absence of signals, Deuterium (²H) NMR spectroscopy provides direct evidence by detecting the signals of the incorporated deuterium nuclei. magritek.com Deuterium is an NMR-active nucleus with a spin I=1. magritek.com A ²H NMR spectrum of this compound would show resonances in the aromatic region, corresponding to the chemical shifts where the proton signals would appear in the ¹H NMR spectrum. magritek.com
The chemical shift range in ²H NMR is analogous to that of ¹H NMR. magritek.com Therefore, one would expect to see a group of signals for the six deuterium atoms on the quinoline ring. Although the resolution is typically lower than in ¹H NMR, the presence of these signals provides unambiguous confirmation that the deuteration was successful. magritek.com
Diffusion-Ordered Spectroscopy (DOSY NMR) for Solution-Phase Aggregation Studies
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. manchester.ac.ukucsb.edu This method can be applied to this compound to study its behavior in solution, particularly its potential for self-aggregation.
In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. manchester.ac.uk Small molecules diffuse rapidly and their signal intensity decreases quickly as the gradient strength increases. ufl.edu Larger molecules or aggregates diffuse more slowly, so their signals persist at higher gradient strengths. ufl.edu
By processing the data, a 2D spectrum is generated with chemical shifts on one axis and diffusion coefficients on the other. manchester.ac.uk If this compound exists as a single, non-aggregating species in solution, all its corresponding NMR signals will align at the same diffusion coefficient. If aggregation occurs, forming dimers, trimers, or larger clusters, these species will have slower diffusion coefficients, leading to the appearance of signals at different positions in the diffusion dimension. This allows for the characterization of solution-phase equilibria and intermolecular interactions.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups and bonding within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FT-IR spectrum of this compound will display characteristic absorption bands that confirm its key functional groups.
The most notable differences between the IR spectra of 3-hydroxyquinoline and this compound will be in the high-frequency stretching region. The C-H stretching vibrations of the aromatic ring in the parent compound typically appear in the range of 3000-3100 cm⁻¹. In this compound, these bands will be absent and replaced by C-D stretching vibrations, which are found at significantly lower frequencies (approximately 2200-2300 cm⁻¹) due to the heavier mass of the deuterium atom.
Other key functional groups will remain identifiable. The O-H stretching vibration of the hydroxyl group will be present as a broad band in the region of 3200-3600 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1650 cm⁻¹ region, confirming the presence of the aromatic heterocyclic core.
Interactive Table: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | Hydroxyl (-OH) |
| C-D Stretch | 2200-2300 | Aromatic C-D |
| C=C / C=N Stretch | 1500-1650 | Quinoline Ring |
Mass Spectrometry for Isotopic Purity and Fragmentation Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight, assessing isotopic purity, and elucidating the fragmentation pathways of this compound.
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₉HD₆NO, the expected monoisotopic mass is 151.0905 Da. HRMS can confirm this mass with high precision, differentiating it from other potential elemental compositions.
Furthermore, HRMS is crucial for determining the extent of isotopic labeling. The mass spectrum will show a distribution of isotopologues, and by analyzing the relative intensities of the peaks corresponding to the fully deuterated species and any partially deuterated or non-deuterated molecules, the isotopic purity can be accurately quantified.
Gas chromatography-mass spectrometry is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. GC-MS is well-suited for assessing the purity of this compound by separating it from any volatile impurities or starting materials.
The mass spectrum obtained from GC-MS provides a characteristic fragmentation pattern. For the non-deuterated 3-hydroxyquinoline, the molecular ion peak is observed at m/z 145. nih.gov Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules such as HCN or CO. In the case of this compound, the fragmentation pattern would be expected to be similar, with shifts in the m/z values of the fragments corresponding to the presence of deuterium atoms.
Electrospray ionization mass spectrometry is a soft ionization technique that allows for the analysis of molecules in solution. ESI-MS is particularly useful for studying the behavior of this compound in different solvent systems and its interactions with other molecules.
In solution, 3-hydroxyquinoline can exist in protonated or deprotonated forms depending on the pH. ESI-MS can detect these species, providing insights into the compound's acid-base properties. For instance, in positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ could be detected. The high-resolution capabilities of modern ESI-MS instruments can confirm the elemental composition of these solution-phase species.
X-ray Crystallography for Solid-State Structural Elucidation
Table 2: Illustrative Crystallographic Data for a Hydroxyquinoline Polymorph
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.620 |
| b (Å) | 9.243 |
| c (Å) | 11.070 |
| β (°) | 90.718 |
| Volume (ų) | 677.3 |
| Z | 4 |
Note: Data is for a polymorph of 8-hydroxyquinoline and serves as an example of crystallographic parameters. nih.gov
Powder X-ray Diffraction Analysis
Powder X-ray Diffraction (PXRD) is a pivotal non-destructive analytical technique for the characterization of crystalline solids. This method provides unique insights into the atomic and molecular structure of a material, including the identification of its crystal lattice, phase purity, and crystallite size. In the context of this compound, which is expected to be a crystalline powder at ambient conditions, PXRD analysis would be instrumental in confirming its solid-state structure.
The fundamental principle of PXRD involves directing a monochromatic X-ray beam onto a powdered sample. The sample consists of a vast number of randomly oriented microcrystals. When the X-rays interact with the crystalline lattice, they are diffracted at specific angles, dictated by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of diffraction. The diffracted X-rays are detected, and their intensity is plotted against the diffraction angle (2θ), generating a unique diffraction pattern, or diffractogram, which serves as a fingerprint for the crystalline solid.
For this compound, a PXRD analysis would be crucial for several reasons:
Phase Identification: The obtained diffractogram could be compared against standard databases or theoretically calculated patterns to confirm the identity and purity of the synthesized compound.
Polymorphism Screening: Many organic molecules can exist in multiple crystalline forms, known as polymorphs, each with distinct physical properties. PXRD is a primary tool for identifying and differentiating between such polymorphic forms.
Structural Elucidation: While single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement, PXRD data can be used for Rietveld refinement to obtain significant structural information, such as unit cell parameters.
It is important to note that the deuteration in this compound is not expected to significantly alter the crystal packing compared to its non-deuterated analogue, 3-Hydroxyquinoline. The changes in bond lengths and angles due to the isotope effect are generally too small to cause a major change in the crystal lattice. However, subtle differences in the unit cell parameters might be observable with high-resolution PXRD. As of the current literature survey, specific experimental PXRD data for this compound is not publicly available.
Electronic Absorption and Photoluminescence Spectroscopy
The electronic and photophysical properties of this compound are of significant interest for understanding its behavior in various chemical environments and its potential applications in materials science. Spectroscopic techniques such as UV-Visible absorption and photoluminescence provide a window into the electronic transitions and de-excitation pathways of the molecule.
UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule. For aromatic heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π* transitions. youtube.com
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The n → π* transitions, which are generally of lower energy and intensity, involve the promotion of an electron from a non-bonding orbital (such as the lone pair on the nitrogen or oxygen atom) to a π* antibonding orbital. youtube.com
The absorption spectrum of quinoline derivatives typically shows bands in the 230-320 nm range, which are assigned to π → π* transitions. scielo.br A lower energy shoulder, corresponding to the n → π* transition, can often be observed in the 320-450 nm range. scielo.br The solvent environment can influence the position and intensity of these absorption bands. Polar solvents, for instance, can lead to a red shift (a shift to longer wavelengths) of the π → π* transition in some quinoline compounds. scielo.br
Table 1: Typical UV-Visible Absorption Data for Quinolines
| Compound Class | Solvent | λmax (nm) (Transition) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Quinoline Derivatives | Dichloromethane | ~230-320 (π → π) | High |
| Quinoline Derivatives | Dichloromethane | ~320-450 (n → π) | ~10³ |
Note: This table represents typical values for quinoline derivatives and is intended for illustrative purposes.
Photoluminescence spectroscopy encompasses two main processes: fluorescence and phosphorescence. Both involve the emission of light from a molecule after it has absorbed light, but they differ in the nature of the excited state from which emission occurs. Fluorescence is the emission of light from a singlet excited state, a process that is typically rapid. Phosphorescence is emission from a triplet excited state and is a slower process.
The photophysical properties of hydroxyquinolines are of particular interest due to their use in various applications, including organic light-emitting diodes (OLEDs). The position of the hydroxyl group on the quinoline ring significantly influences these properties. For instance, 8-hydroxyquinoline and its derivatives are known for their fluorescence, which can be modulated by the solvent environment and by complexation with metal ions. niscpr.res.inlibretexts.org In some solvents, 8-hydroxyquinoline exhibits dual fluorescence, which is attributed to the existence of different emitting species in equilibrium. niscpr.res.insemanticscholar.org
For quinoline derivatives, fluorescence emission is often observed in the region of 400 nm in polar solvents. scielo.br Phosphorescence, which is emission from a triplet state, occurs at longer wavelengths and has a much longer lifetime. For example, a quinoline derivative in ethanol at 77 K has been observed to have phosphorescence bands at 440, 505, and 540 nm with a lifetime of 950 ms. scielo.br
The investigation of the photophysical properties of this compound in both liquid and solid states would provide valuable information on its potential as a luminescent material. The deuteration of the molecule can have a noticeable effect on its photophysical properties. Specifically, replacing hydrogen with deuterium can lead to a decrease in the rates of non-radiative decay processes, such as vibrational relaxation. This "deuterium isotope effect" can result in an increase in both the fluorescence quantum yield and the excited-state lifetime. This is because the C-D bonds have a lower vibrational frequency than C-H bonds, which reduces the efficiency of vibrational de-excitation pathways that compete with fluorescence and phosphorescence.
Table 2: Illustrative Photophysical Data for a Quinoline Derivative
| Property | Condition | Value |
| Fluorescence Emission Max (λem) | Ethanol | ~400 nm |
| Phosphorescence Emission Max (λem) | Ethanol, 77 K | 440, 505, 540 nm |
| Phosphorescence Lifetime (τ) | Ethanol, 77 K | 950 ms |
Note: This table is based on data for a quinoline derivative and serves as an example of the photophysical properties that could be investigated for this compound. scielo.br
Advanced Computational and Theoretical Investigations of 3 Hydroxyquinoline D6
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI-RDG) Plot for Supramolecular Interactions
The study of supramolecular interactions in 3-Hydroxyquinoline-d6 is greatly enhanced by the application of the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis. These computational methods provide a detailed understanding of the forces that dictate molecular assembly based on the topology of the electron density.
Quantum Theory of Atoms in Molecules (QTAIM) QTAIM analysis partitions the electron density of a molecule to define atoms and the bonds between them. A key aspect of this analysis is the identification of bond critical points (BCPs), which are specific locations between two interacting atoms where the electron density gradient is zero. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the nature and strength of the interaction.
For intermolecular interactions like hydrogen bonds and van der Waals forces, which are crucial for the supramolecular structure of this compound, the following interpretations apply:
Electron Density (ρ): The magnitude of ρ at a BCP correlates with the strength of the interaction. Higher values indicate stronger bonds.
Laplacian of Electron Density (∇²ρ): The sign of the Laplacian distinguishes between different types of interactions. A positive ∇²ρ is characteristic of "closed-shell" interactions, which include hydrogen bonds, ionic bonds, and van der Waals forces. A negative ∇²ρ signifies "shared-shell" interactions, typical of covalent bonds.
The table below illustrates the kind of data generated from a QTAIM analysis for a typical hydrogen bond (O-H···N) and a π-π stacking interaction that would be found in a this compound dimer.
| Interaction Type | Topological Parameter | Typical Value (a.u.) | Interpretation |
|---|---|---|---|
| Hydrogen Bond (O-H···N) | Electron Density (ρ) | 0.02 - 0.04 | Strong noncovalent interaction |
| Laplacian (∇²ρ) | +0.07 - +0.15 | Closed-shell interaction, charge depletion | |
| π-π Stacking | Electron Density (ρ) | 0.005 - 0.01 | Weak noncovalent interaction |
| Laplacian (∇²ρ) | +0.01 - +0.03 | Closed-shell interaction, van der Waals type |
Noncovalent Interaction (NCI-RDG) Plot The NCI plot, based on the Reduced Density Gradient (RDG), provides a powerful visual method for identifying and characterizing noncovalent interactions in real space. The RDG is a function of the electron density and its first derivative. Regions of low electron density and low RDG correspond to noncovalent interactions.
When these regions are plotted as isosurfaces and colored according to the sign of the second Hessian eigenvalue (λ₂) of the electron density, they reveal the nature of the interactions:
Blue Isosurfaces: Indicate strong, attractive interactions such as hydrogen bonds. These correspond to large negative values of sign(λ₂)ρ.
Green Isosurfaces: Represent weak, attractive van der Waals interactions, including π-π stacking. These are characterized by values of sign(λ₂)ρ close to zero.
Red Isosurfaces: Signify repulsive steric clashes. These correspond to large positive values of sign(λ₂)ρ.
For this compound, an NCI-RDG plot would visualize the key interactions governing its self-assembly: a prominent blue isosurface in the region of the O-H···N hydrogen bond and broad, disc-like green isosurfaces between the quinoline (B57606) rings, indicating π-stacking.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the intermolecular interactions of this compound, revealing how these forces evolve over time to form stable networks and assemblies.
The hydroxyl (-OH) group and the heterocyclic nitrogen atom in this compound are primary sites for hydrogen bonding, a directional interaction that strongly influences its crystal packing and solution-state behavior. MD simulations, particularly ab initio methods like Car-Parrinello Molecular Dynamics (CPMD), can model the time evolution of these hydrogen bridges with high accuracy.
Simulations show that the proton in the O-H···N bond is predominantly localized on the donor oxygen atom, but proton sharing and transfer events can occur, especially in the solid state. The strength and dynamics of these bonds are sensitive to the molecular environment. By analyzing the simulation trajectory, key parameters of the hydrogen bonding network can be quantified.
The following table presents typical parameters that can be extracted from an MD simulation of this compound in a condensed phase.
| Parameter | Description | Typical Simulated Value |
|---|---|---|
| O···N Distance | Average distance between the oxygen and nitrogen atoms in the H-bond. | 2.7 - 2.9 Å |
| O-H···N Angle | Average angle of the hydrogen bond, indicating its linearity. | 165 - 175° |
| H-Bond Lifetime | Average duration for which a specific hydrogen bond persists over the simulation. | 5 - 15 ps |
The planar aromatic rings of this compound facilitate π-stacking interactions, which are crucial noncovalent forces that contribute to the formation of ordered supramolecular structures. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent rings. In the solid state, quinoline moieties often arrange in face-to-face or offset stacking configurations.
Computational studies can quantify the energetic contribution of these interactions and determine the preferred stacking geometries. The stability of these π-stacked dimers is a balance between attractive dispersion forces and electrostatic repulsion. The introduction of the hydroxyl group and the nitrogen heteroatom polarizes the aromatic system, influencing the nature and strength of these stacking interactions.
Below is a data table summarizing typical geometric and energetic parameters for π-stacked quinoline dimers, as determined by quantum chemical calculations.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Centroid-to-Centroid Distance | The distance between the geometric centers of the stacked aromatic rings. | 3.5 - 3.8 Å |
| Stacking Energy | The stabilization energy gained from the π-stacking interaction. | -10 to -15 kcal/mol |
| Stacking Configuration | The relative orientation of the stacked rings. | Parallel-displaced or anti-parallel |
Predictive Modeling of Compound Behavior
In silico modeling provides powerful tools for predicting the behavior of this compound, offering insights into its metabolic fate and spectroscopic signatures before extensive experimental work is undertaken.
Predicting the metabolic fate of a compound is a critical step in drug discovery and development. In silico models use algorithms and databases of known metabolic reactions to predict the biotransformation pathways and metabolic stability of a new chemical entity. For this compound, these models would primarily assess reactions involving the quinoline core and the hydroxyl group. It is known that 3-hydroxyquinoline (B51751) is a human metabolite of quinoline.
The primary biotransformation pathways predicted for aromatic heterocyclic compounds include:
Phase I Reactions: Oxidation, such as further hydroxylation on the carbocyclic ring.
Phase II Reactions: Conjugation of the existing hydroxyl group with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), which increases water solubility and facilitates excretion.
Computational tools can predict the most likely sites of metabolism and the resulting metabolites. The table below lists potential biotransformation products of 3-Hydroxyquinoline.
| Metabolic Reaction | Potential Metabolite | Predicted Impact |
|---|---|---|
| Hydroxylation | Dihydroxyquinoline-d5 | Addition of a second hydroxyl group to the benzene (B151609) ring. |
| O-Glucuronidation | 3-Quinolyl-d6-glucuronide | Conjugation at the hydroxyl group; major clearance pathway. |
| O-Sulfation | 3-Quinolyl-d6-sulfate | Conjugation at the hydroxyl group; alternative clearance pathway. |
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with high accuracy. For an isotopically labeled compound like this compound, these predictions are especially valuable for confirming its structure and interpreting experimental spectra.
NMR Spectroscopy: DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C chemical shifts. Comparing these predicted shifts with experimental data helps in the definitive assignment of signals. For this compound, predictions would confirm the absence of proton signals at the deuterated positions and show minor shifts in the ¹³C spectrum due to isotope effects.
IR Spectroscopy: DFT calculations can also predict vibrational frequencies. For this compound, this is crucial for identifying the shifts in vibrational modes associated with C-D bonds compared to the C-H bonds of the unlabeled compound. For example, C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, whereas C-D stretches are expected at a lower frequency, around 2200-2300 cm⁻¹.
The following tables show a hypothetical comparison between DFT-predicted and experimental spectroscopic data for the non-deuterated positions of this compound.
Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |
|---|---|---|
| C3 | 145.2 | 145.5 |
| C4a | 128.9 | 129.1 |
| C8a | 146.5 | 146.8 |
Table: Predicted vs. Experimental IR Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3450 | 3435 |
| C=N Stretch | 1620 | 1625 |
| C-D Stretch (Aromatic) | 2270 | 2260 |
Mechanistic Investigations and Biochemical Pathway Elucidation Using 3 Hydroxyquinoline D6
Kinetic Isotope Effects (KIE) in Enzyme-Mediated Reactions
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when a hydrogen atom (¹H) is replaced by a deuterium (B1214612) atom (²H or D) because deuterium is twice as heavy as hydrogen. wikipedia.org This mass difference leads to a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate if this bond cleavage is part of the rate-determining step. princeton.edulibretexts.org The study of KIEs is a powerful tool for elucidating reaction mechanisms. chem-station.com
Deuterated analogs like 3-Hydroxyquinoline-d6 are instrumental in probing the mechanisms of enzyme-mediated reactions. researchgate.net By strategically placing deuterium atoms on the molecule, researchers can determine whether a specific C-H bond is broken during the rate-limiting step of a metabolic transformation. scispace.comnih.gov
A significant slowing of the reaction rate (a "primary" KIE greater than 1) upon deuteration provides strong evidence that the C-H bond at the labeled position is cleaved during the slowest step of the reaction. nih.govnih.gov Conversely, the absence of a significant KIE suggests that C-H bond breaking is not rate-determining. This technique allows for a detailed mapping of transition states, which is crucial for understanding how enzymes function and for designing enzyme inhibitors. scispace.com The use of deuterium labeling is considered one of the least disruptive structural modifications for studying reaction pathways. scispace.com
In vitro hepatocyte assays are a gold standard for studying drug metabolism, as hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors. creative-bioarray.com These assays are used to determine the metabolic stability of a compound by measuring its rate of disappearance over time when incubated with liver cells. researchgate.netspringernature.com
By comparing the metabolic stability of 3-Hydroxyquinoline (B51751) with its deuterated analog, this compound, a KIE can be quantified. The experiment involves incubating both compounds in parallel with suspended hepatocytes and monitoring the concentration of the parent compound at various time points using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). wuxiapptec.comnih.gov
The intrinsic clearance (CLint) and half-life (t½) are calculated for both the deuterated and non-deuterated compounds. The KIE is then determined as the ratio of the intrinsic clearance of the light (non-deuterated) compound to the heavy (deuterated) compound. A KIE value significantly greater than 1 indicates that C-H bond cleavage is a rate-limiting step in the compound's metabolism, providing a quantitative measure of the isotope's effect on metabolic stability.
Table 1: Illustrative Metabolic Stability Data for 3-Hydroxyquinoline vs. This compound in Human Hepatocyte Assay
| Time (minutes) | % Parent Remaining (3-Hydroxyquinoline) | % Parent Remaining (this compound) |
| 0 | 100 | 100 |
| 15 | 75 | 88 |
| 30 | 55 | 77 |
| 60 | 30 | 59 |
| 90 | 16 | 45 |
| 120 | 9 | 35 |
| Calculated t½ (min) | 40.8 | 78.2 |
| Calculated CLint (µL/min/10⁶ cells) | 16.9 | 8.9 |
| Calculated KIE (CLint H / CLint D) | 1.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Enzymatic Biotransformation Pathways
The biotransformation of quinoline (B57606) and its derivatives is a complex process mediated by several enzyme families, primarily located in the liver. These enzymes modify the structure of the parent compound to facilitate its elimination from the body.
The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of drugs and foreign compounds (xenobiotics). mdpi.com For quinolone-based compounds, several CYP isozymes are known to be involved in their Phase I metabolism. The most prominent among these are CYP3A4 and other isoforms like CYP1A. nih.govsemanticscholar.org
CYP3A4: This is one of the most abundant and important drug-metabolizing enzymes in the human liver. mdpi.com It is responsible for the metabolism of over 50% of clinically used drugs and is known to metabolize various fluoroquinolone antibiotics through processes like N-demethylation. mdpi.comnih.gov Studies have shown that some fluoroquinolones can act as competitive inhibitors of CYP3A4. nih.gov
CYP2D6: While CYP3A4 is often a major player, CYP2D6 can also contribute to the metabolism of certain drugs. The involvement of specific CYPs can vary depending on the exact structure of the quinoline derivative. nih.gov The biotransformation of tamoxifen, for example, involves both CYP3A4 and CYP2D6, highlighting the potential for multiple enzymes to act on a single substrate. nih.gov
For 3-Hydroxyquinoline, it is anticipated that CYP enzymes would catalyze further hydroxylation or other oxidative modifications on the quinoline ring system.
Beyond the CYP450 system, other enzymes play crucial roles in the metabolism of xenobiotics.
Monoamine Oxidase (MAO): MAO enzymes are primarily known for metabolizing endogenous and exogenous monoamines. nih.gov While their role in the metabolism of many drugs is well-established, their specific involvement with quinoline derivatives is less characterized. criver.comnih.gov However, MAO can catalyze oxidative deamination reactions, which could be a potential, though likely minor, pathway for certain quinoline metabolites. nih.gov
UDP-Glucuronosyltransferase (UGT): UGTs are critical Phase II enzymes that catalyze glucuronidation, a process that attaches a bulky, water-soluble glucuronic acid moiety to a substrate. nih.govwikipedia.org This reaction significantly increases the hydrophilicity of the compound, facilitating its excretion in urine or bile. wikipedia.org For a molecule like 3-Hydroxyquinoline, the hydroxyl group is a prime site for glucuronidation. mdpi.com Acyl glucuronidation is a known metabolic pathway for many fluoroquinolone antibiotics, with enzymes like UGT1A1, UGT1A3, and UGT1A9 being directly implicated. nih.gov Therefore, UGT-mediated glucuronidation is expected to be a major metabolic pathway for 3-Hydroxyquinoline.
The metabolism of quinoline itself can lead to several products, including 2- and 3-hydroxyquinoline and 5,6-dihydroxy-5,6-dihydroquinoline. nih.gov This indicates that the quinoline ring is susceptible to hydroxylation at various positions. For 3-Hydroxyquinoline, further oxidation to dihydroxy-quinolines or conjugation (glucuronidation) at the existing hydroxyl group are highly probable metabolic fates. nih.govnih.gov
The metabolites 4-hydroxyindole-3-acetic acid (4-HIAA) and norpsilocin are not typically associated with quinoline metabolism. Instead, they are well-documented metabolites of psilocin, the active metabolite of psilocybin. nih.govnih.govresearchgate.net The formation of 4-HIAA from psilocin is mediated by MAO, while norpsilocin can be formed via CYP2D6-mediated demethylation. nih.gov Their inclusion in the context of 3-Hydroxyquinoline metabolism appears to be erroneous, as the structural scaffolds and known metabolic pathways are distinct. The primary metabolites of 3-Hydroxyquinoline would be expected to retain the core quinoline structure, modified by oxidation or conjugation.
Interactions with Biological Macromolecules and Metal Ions
The deuterated stable isotope, this compound, serves as a powerful tool in mechanistic and biochemical pathway studies. Its utility stems from the fact that its core chemical properties—governing interactions with macromolecules and ions—are virtually identical to its non-deuterated counterpart, 3-hydroxyquinoline. The deuterium labeling allows researchers to trace the molecule's metabolic fate and quantify its presence in complex biological systems using techniques like mass spectrometry, without altering its fundamental binding and inhibitory mechanisms. The following sections detail the interactions of the 3-hydroxyquinoline scaffold with various biological components.
Metal Chelation Properties of Hydroxyquinolines and their Derivatives
Hydroxyquinolines are a class of bicyclic organic compounds recognized for their potent ability to act as chelating agents for a wide variety of metal ions. nih.govresearchgate.netnih.gov This property is conferred by the presence of a hydroxyl group (-OH) and a nitrogen atom within the quinoline ring structure, which can act as donor atoms to form coordinate bonds with a central metal ion. scirp.orgnih.gov 8-Hydroxyquinoline (8HQ), a well-studied isomer, is a classic example of a bidentate chelating agent, binding metal ions through its phenolic oxygen and the heterocyclic nitrogen atom. nih.govscirp.orgnih.gov This chelation often results in the formation of stable, often insoluble, five- or six-membered rings with the metal ion. rroij.comscispace.com The ability of hydroxyquinoline derivatives to bind metal ions is central to many of their observed biological activities, including their roles as antineurodegenerative, anticancer, and antimicrobial agents. nih.govnih.gov The formation constants for these metal complexes can be very high, indicating a strong binding affinity. google.com
Chelation with Essential Metal Cofactors (e.g., Mg²⁺)
Many enzymes within biological systems, known as metalloenzymes, require metal ions as essential cofactors for their catalytic activity. The chelation properties of hydroxyquinolines allow them to interact with and sequester these essential metal ions, often leading to enzyme inhibition. A prime example is the interaction with Magnesium (Mg²⁺). Mg²⁺ is a crucial cofactor for enzymes like Catechol-O-methyltransferase (COMT). nih.govacs.org Research has shown that hydroxyquinoline-based inhibitors function by directly chelating the Mg²⁺ ion located within the enzyme's active site. nih.gov This action prevents the enzyme from carrying out its normal function of transferring a methyl group to its substrates. nih.govacs.org The ability of hydroxyquinoline derivatives to bind Mg²⁺ with high affinity is a key mechanism underlying their therapeutic potential in modulating the activity of Mg²⁺-dependent enzymes. rroij.com
| Enzyme | Metal Cofactor | Role of Hydroxyquinoline |
| Catechol-O-methyltransferase (COMT) | Mg²⁺ | Binds to and chelates the Mg²⁺ ion in the active site, inhibiting enzyme activity. nih.govacs.org |
| HIV-1 Integrase | Mg²⁺ / Mn²⁺ | Chelates the divalent metal ions required for the catalysis of viral DNA integration. nih.gov |
Role in Enzyme Inhibition Mechanisms (e.g., HIV-1 Integrase, Catechol O-Methyltransferase (COMT))
The metal-chelating ability of the hydroxyquinoline scaffold is a cornerstone of its function as an inhibitor of various metalloenzymes. This mechanism is particularly evident in its action against HIV-1 integrase and Catechol O-Methyltransferase (COMT).
Catechol O-Methyltransferase (COMT): COMT is a magnesium-containing enzyme that plays a critical role in the metabolism of catecholamines like dopamine. nih.govacs.orgwikipedia.org Its inhibition is a therapeutic strategy for conditions associated with compromised dopamine signaling, such as Parkinson's disease. nih.govwikipedia.org A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT. nih.gov X-ray crystallography has confirmed that these compounds bind within the S-COMT active site and directly chelate the essential Mg²⁺ ion, mimicking the binding of natural catechol substrates. nih.gov This sequestration of the magnesium cofactor effectively blocks the enzyme's catalytic activity. nih.govacs.org The inhibition by some plant-derived phenolics has been shown to be competitive. nih.gov
HIV-1 Integrase (IN): HIV-1 integrase is one of the three essential enzymes for HIV replication, responsible for inserting the viral DNA into the host cell's genome. nih.govnih.gov This process is a polynucleotidyl transfer reaction that is critically dependent on the presence of two divalent metal ions, typically Mg²⁺, in the active site. nih.gov These metal ions are essential for stabilizing the enzyme-DNA complex and facilitating the chemical reactions of 3'-processing and strand transfer. nih.gov Many HIV-1 integrase inhibitors, including those based on the hydroxyquinoline scaffold, function by chelating these metal ions in the active site. nih.gov This action disrupts the catalytic triad, preventing the enzyme from processing the viral DNA and blocking its integration into the host genome, thereby halting viral replication. nih.govnih.gov
| Enzyme | Inhibition Mechanism | Consequence |
| COMT | Chelation of the essential Mg²⁺ cofactor in the active site. nih.gov | Blocks the methylation of catecholamines like dopamine. nih.govacs.org |
| HIV-1 Integrase | Chelation of the two divalent metal ions (e.g., Mg²⁺) in the catalytic core. nih.gov | Prevents viral DNA 3'-processing and strand transfer, blocking integration into the host genome. nih.gov |
Complex Formation with Transition Metals (e.g., Ir(III), Zn(II), Ni(II), Zr(IV), La(III), Th(IV))
The versatile chelating nature of the hydroxyquinoline scaffold extends to a broad range of transition metals, leading to the formation of stable coordination complexes. These complexes often exhibit unique physicochemical and spectroscopic properties. juniperpublishers.com Studies have detailed the synthesis and characterization of complexes with several divalent and trivalent metal ions.
Zinc (II) and Nickel (II) Complexes: Complexes of hydroxyquinoline derivatives with Zinc (Zn(II)) and Nickel (Ni(II)) have been synthesized and characterized. juniperpublishers.comnih.gov Typically, the ligand acts as a bidentate agent, binding the metal ion through its oxygen and nitrogen donor atoms. scirp.org The resulting complexes often have a 1:2 metal-to-ligand stoichiometric ratio (ML₂), forming square planar or octahedral geometries. scirp.orgscirp.org For instance, studies on a 2-chloroquinoline-3-carbaldehyde derived ligand showed the formation of [Zn(H₂L)Cl] and [Ni(H₂L)(NO₃)]·2H₂O complexes. nih.gov Spectroscopic analyses, including FTIR and UV-Vis, confirm the coordination of the metal ion with the ligand's donor atoms. scirp.orgnih.gov
While specific data for this compound complexes with Iridium (Ir(III)), Zirconium (Zr(IV)), Lanthanum (La(III)), and Thorium (Th(IV)) are not detailed, the fundamental chemistry of the hydroxyquinoline moiety suggests a strong potential for forming stable complexes with these and other transition metals. rroij.comscispace.com
| Metal Ion | Stoichiometry (M:L) | Geometry (Proposed) | Reference |
| Co(II) | 1:2 | Octahedral | scirp.orgscirp.org |
| Ni(II) | 1:2 | Octahedral | scirp.orgnih.govscirp.org |
| Cu(II) | 1:2 | Square Planar | scirp.org |
| Zn(II) | 1:1 | - | nih.gov |
Modulatory Effects on Biochemical Signaling Pathways (e.g., NF-κB signaling)
Beyond direct enzyme inhibition, quinoline derivatives can exert significant modulatory effects on crucial intracellular signaling pathways, such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov The NF-κB family of transcription factors are master regulators of genes involved in inflammation, immunity, and cell survival. nih.govresearchgate.net Dysregulation of this pathway is linked to chronic inflammatory diseases and cancer. nih.govmdpi.com
The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.govmdpi.com Upon stimulation by signals like Tumor Necrosis Factor (TNF), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. mdpi.commdpi.com This frees the NF-κB dimer (most commonly the p50/p65 heterodimer) to translocate into the nucleus, bind to specific DNA sequences, and activate the transcription of target genes. nih.govmdpi.com
Novel quinoline molecules have been shown to be effective inhibitors of this pathway. nih.gov For example, a quinoline compound designated Q3 was found to inhibit NF-κB-induced gene expression at low micromolar concentrations. nih.gov Mechanistic studies revealed that this inhibition occurs, at least in part, by moderately interfering with the TNF-induced translocation of NF-κB into the nucleus. nih.govnih.gov Furthermore, molecular modeling suggested that the quinoline inhibitor could also potentially modulate transcriptional activity by directly inhibiting the binding of NF-κB to its DNA target. nih.gov
Interaction with Nucleic Acids and Proteins (e.g., DNA Binding Mechanisms, Enzyme-Substrate Interactions)
The planar, aromatic structure of the quinoline ring system facilitates its interaction with biological macromolecules like nucleic acids and proteins.
Interaction with Nucleic Acids: Quinoline derivatives are known to bind to double-stranded DNA (dsDNA) through various non-covalent interactions. nih.govacs.org The specific mode of binding can be dependent on the concentration of the compound and the specific structure of its side chains. researchgate.netnih.gov Two primary binding modes have been identified:
Groove Binding: At lower concentrations, some quinoline derivatives, such as hydroxychloroquine, preferentially bind to the minor groove of the DNA double helix. researchgate.netnih.gov This interaction is stabilized by forces like hydrogen bonds and van der Waals interactions with the edges of the base pairs in the groove. acs.org
Intercalation: At higher concentrations, the planar quinoline ring system can insert itself between the stacked base pairs of the DNA helix. researchgate.netnih.govnih.gov This intercalation causes a distortion in the DNA structure, often leading to an elongation and unwinding of the helix. nih.gov
Molecular docking studies of 8-hydroxyquinoline-triazole hybrids have shown that they bind preferably in the groove of CG-rich DNA regions, forming conventional hydrogen bonds between the oxygen and nitrogen atoms of the hydroxyquinoline moiety and guanine residues. acs.org
Enzyme-Substrate Interactions: The interaction of hydroxyquinolines with enzymes is often a function of their metal-chelating ability, as discussed in the context of COMT and HIV-1 integrase. By binding to the metallic cofactor, the inhibitor prevents the enzyme from properly binding its natural substrate. This can be classified as a form of competitive or mixed-type inhibition. nih.govresearchgate.net In addition to cofactor chelation, quinoline derivatives can engage in other non-covalent interactions within an enzyme's active site, including hydrogen bonding and hydrophobic interactions, which contribute to their binding affinity and inhibitory potency. The use of this compound allows for precise quantification of these enzyme-inhibitor interactions in complex biological matrices.
Investigation of Tautomeric Forms and their Mechanistic Implications
The study of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is crucial for understanding the reactivity and biochemical pathways of molecules. In the case of 3-hydroxyquinoline, the potential for keto-enol and zwitterionic tautomerism has significant mechanistic implications. The use of its deuterated analog, this compound, provides a powerful tool for elucidating the subtleties of these tautomeric equilibria and their roles in chemical and biological processes.
Tautomeric Species of 3-Hydroxyquinoline
3-Hydroxyquinoline can exist in several tautomeric forms, primarily the enol, keto, and zwitterionic forms. The enol form (quinolin-3-ol) is generally considered to be the most stable tautomer in the gas phase and in non-polar solvents. However, the polarity of the solvent can significantly influence the position of the tautomeric equilibrium.
Enol Tautomer: This form is characterized by the presence of a hydroxyl (-OH) group on the quinoline ring.
Keto Tautomer: This form, a quinolinone, features a carbonyl group (C=O) and a protonated nitrogen atom within the heterocyclic ring.
Zwitterionic Tautomer: This dipolar form contains both a positive and a negative formal charge, arising from the protonation of the nitrogen atom and deprotonation of the hydroxyl group. The presence of zwitterionic species is often observed in polar or aqueous solutions nih.govnih.gov.
Computational studies, such as those employing AM1 and MNDO methods, have suggested the predominance of the hydroxy (enol) form for 3-hydroxyquinoline in both the gas and liquid phases. This is in contrast to other hydroxyquinolines where the oxo (keto) forms are often more stable.
Mechanistic Insights from Deuterium Isotope Effects
The substitution of hydrogen with deuterium in this compound introduces a kinetic isotope effect, which can be used to probe reaction mechanisms involving proton transfer, a key step in tautomerization. The heavier mass of deuterium leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate for processes involving the cleavage of this bond.
In the context of tautomerism, this deuterium isotope effect can alter the equilibrium position between the tautomers. Theoretical studies on other systems have shown that deuterium substitution can weaken intramolecular hydrogen bonds present in the enol form oup.comresearchgate.net. This weakening can shift the equilibrium towards the keto form. By analyzing the changes in the tautomeric equilibrium upon deuteration, researchers can gain insights into the transition states and the importance of hydrogen bonding in stabilizing different tautomeric forms.
Spectroscopic techniques, particularly NMR spectroscopy, are invaluable in studying these isotope effects. The differences in the chemical shifts of protons and deuterons, as well as the coupling constants, can be used to determine the relative populations of the different tautomers in solution nih.govscispace.com.
Research Findings on Tautomeric Equilibria
Detailed research has provided quantitative data on the tautomeric equilibria of hydroxyquinolines, which can be extrapolated to understand the behavior of this compound.
| Tautomeric Form | Method of Investigation | Key Findings |
| Enol vs. Keto | Ultraviolet Spectroscopy | In non-hydroxylic solvents like diethyl ether, 3-hydroxyisoquinolines (structurally related to 3-hydroxyquinoline) exist predominantly as the lactim (enol) tautomers. In water, the lactam (keto) tautomers are favored rsc.org. |
| Enol vs. Zwitterion | Steady-state and lifetime spectroscopy, DFT calculations | For 7-hydroxyquinoline in water, an equilibrium exists between the enol and zwitterion tautomers, with fluorescence observed only from the zwitterion nih.gov. |
| Isotope Effects | Multi-component density functional theory (MC_DFT) | Deuterium substitution in β-dicarbonyl compounds, a model for keto-enol tautomerism, reduces the energy difference between the keto and enol forms oup.comresearchgate.net. |
| Isotope Effects | ¹H NMR experiments | Deuteration of the methylene/enol moiety in avobenzone led to an increase in the percentage of the diketone form compared to the non-deuterated compound rsc.org. |
These findings highlight the sensitivity of the tautomeric equilibrium to the molecular environment and isotopic composition. The use of this compound in mechanistic studies allows for a more detailed mapping of the potential energy surfaces of the tautomerization process and helps to elucidate the specific roles of each tautomeric form in biochemical pathways.
Structure Activity Relationship Sar Studies of 3 Hydroxyquinoline D6 Derivatives
Systematic Modification of the Quinoline (B57606) Core and Peripheral Substituents
Systematic modifications of the quinoline ring and the addition of various substituents are key strategies to modulate the activity, selectivity, and physicochemical properties of 3-Hydroxyquinoline-d6 derivatives.
The position and electronic nature of substituents on the quinoline core profoundly influence the compound's properties. The quinoline nucleus, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is an electron-deficient system. nih.gov The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions can alter the electron density distribution across the molecule, thereby affecting its reactivity, basicity, and potential for intermolecular interactions. acs.org
For instance, studies on various quinoline derivatives have shown that the introduction of EWGs can enhance certain biological activities. nih.gov The antiviral activity of some 8-hydroxyquinoline derivatives, for example, was found to increase with the presence of electron-withdrawing substituents on an attached anilide ring. nih.gov Conversely, strongly electron-donating substituents can have the opposite effect on the electronic structure. acs.org The position of these substituents is also critical. For example, in studies of 8-hydroxyquinoline-derived Mannich bases, shifting a substituent from the R7 to the R5 position was found to abrogate both toxicity and selectivity. acs.org
The electronic effects of substituents also impact the acidity (pKa) of the hydroxyl group and the basicity of the quinoline nitrogen. An electron-withdrawing chloro-substituent at the R5 position of 8-hydroxyquinoline, for instance, decreases the pKa values of both the hydroxyl group and the quinolinium nitrogen. acs.org These changes in ionization potential can significantly affect how the molecule interacts with biological targets.
Table 1: Impact of Substituent Position and Electronic Properties on Quinoline Derivatives
| Substituent Position | Electronic Property | General Impact on Compound Behavior |
| C5 and C7 | Electron-donating groups | Predicted to cause a lowering of both HOMO and LUMO energy levels in AlQ3 complexes. rroij.com |
| C5 vs. C7 | Varies | Shifting substituents between these positions can drastically alter biological activity and selectivity. acs.org |
| Anilide Ring (in derivatives) | Electron-withdrawing groups | Positively influences antiviral activity and increases with lipophilicity. nih.gov |
| General | Strongly electron-withdrawing | Decreases electron density on the ring nitrogen, making the molecule less prone to electrophilic attack. acs.org |
| General | Strongly electron-donating | Increases electron density on the ring nitrogen, making the molecule more prone to electrophilic attack. acs.org |
The introduction of various functional groups is a common strategy to fine-tune the properties of quinoline derivatives.
Halogens: Halogen atoms, such as chlorine and bromine, are frequently incorporated into quinoline structures. Their introduction can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. nih.gov In some series of 8-hydroxyquinoline derivatives, 6-chloroanalogues were found to be the most active, while 9-methylanalogues were the least potent. nih.gov Dichloro and dibromo derivatives of 8-hydroxyquinoline have shown significant fungitoxic activity. rroij.com
Alkyl Groups: The effect of alkyl groups can be varied. While the 9-methyl analogues of some 8-hydroxyquinolines were the least potent in one study, nih.gov other research has shown that groups like CH3 can increase hydrophobic capacity. researchgate.net
Hydroxyl Group: The position of the hydroxyl group itself is a critical determinant of activity. Studies comparing 8-hydroxyquinoline and 4-hydroxyquinoline derivatives have shown that those with the hydroxyl group at position 8 are more active fungicidally. nih.gov
Carbonyl and Carboxamide Groups: The presence and nature of carbonyl-containing groups also play a significant role. For example, 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide showed optimal virus growth inhibition with low cytotoxicity. nih.gov
Table 2: Influence of Functional Groups on the Activity of Quinoline Derivatives
| Functional Group | Position(s) | Observed Effect |
| Chlorine | C6 | Most active among a series of 8-hydroxyquinoline analogues. nih.gov |
| Chlorine | C5, C7 | Dichloro derivatives exhibited high fungitoxic activity. rroij.com |
| Bromine | C5, C7 | Dibromo derivatives showed significant fungitoxic properties. rroij.com |
| Methyl | C9 | Least potent among a series of 8-hydroxyquinoline analogues. nih.gov |
| Hydroxyl | C8 vs. C4 | Derivatives with the OH group at position 8 were more active than those with the OH at position 4. nih.gov |
| Nitrophenyl Carboxamide | C2 | Showed optimal virus growth inhibition and low cytotoxicity. nih.gov |
Stereochemical Considerations and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological macromolecules. For substituted this compound derivatives, stereochemistry can play a pivotal role in determining biological activity. For instance, in a study of 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, it was found that equatorial isomers are more stable than their axial counterparts. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models use physicochemical descriptors to predict the activity of new compounds and to gain insights into the mechanisms of action.
QSAR studies on quinoline derivatives have utilized various descriptors, including:
Hydrophobicity (logP): This parameter is crucial for membrane permeability and can influence how a drug reaches its target. slideshare.net
Electronic Properties (σ): These descriptors quantify the electron-donating or withdrawing nature of substituents and are important for electrostatic interactions. slideshare.net
Steric Factors (Es): The size and shape of a molecule or its substituents determine how well it can fit into a receptor's binding pocket. slideshare.net
For example, a QSAR study on a set of 3,7-disubstituted quinolone derivatives used descriptors such as the octanol/water partition coefficient (logP o/w) and dipole moment to build a predictive model. allsubjectjournal.com Another study on quinoline derivatives active against Plasmodium falciparum found that molar refractivity and Van der Waals volume contributed negatively to the activity, while increased lipophilicity and the presence of hydrogen-bond acceptors were favorable. mdpi.com
Table 3: Common Descriptors Used in QSAR Models of Quinoline Derivatives
| Descriptor Type | Specific Descriptor | Relevance to Activity |
| Hydrophobic | logP (octanol/water partition coefficient) | Relates to the ability of the compound to cross biological membranes. slideshare.netallsubjectjournal.com |
| Electronic | Hammett constant (σ), Dipole Moment | Quantifies the electronic influence of substituents on the molecule's reactivity and binding affinity. slideshare.netallsubjectjournal.com |
| Steric | Taft steric parameter (Es), Molar Refractivity (AMR), Van der Waals Volume (VABC) | Describes the size and shape of the molecule, which can impact its fit within a biological target. slideshare.netmdpi.com |
| Topological | Atomic connectivity, Carbon percentage | Provides information about the structural arrangement of the molecule. mdpi.com |
These QSAR models, when properly validated, can be powerful tools for designing new this compound derivatives with potentially enhanced and more specific biological activities. mdpi.com
Advanced Analytical Methodologies Utilizing 3 Hydroxyquinoline D6
Development of Internal Standards for Quantitative Analysis in Complex Matrices (e.g., Biological Samples, Environmental Samples)
In quantitative analysis, particularly when dealing with complex matrices such as biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, soil), the use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision. 3-Hydroxyquinoline-d6 is an ideal internal standard for the quantification of its non-deuterated counterpart, 3-hydroxyquinoline (B51751), a metabolite of quinoline (B57606).
The primary advantage of using a deuterated internal standard like this compound is that its chemical and physical properties are nearly identical to the analyte of interest. scispace.comresearchgate.net This similarity ensures that both the analyte and the internal standard behave similarly during sample preparation, extraction, and chromatographic separation. lcms.cz Consequently, any loss of analyte during these steps is compensated for by a proportional loss of the internal standard, leading to a more accurate quantification. nih.gov
When using Liquid Chromatography-Mass Spectrometry (LC-MS), the deuterated internal standard co-elutes with the analyte but is distinguished by its higher mass-to-charge ratio (m/z). This allows for separate detection and quantification, minimizing the impact of matrix effects, which are common in complex samples and can cause ion suppression or enhancement.
Table 1: Illustrative Recovery Data for 3-Hydroxyquinoline in Human Plasma using this compound as an Internal Standard
| Sample ID | Spiked Concentration of 3-Hydroxyquinoline (ng/mL) | Measured Concentration (ng/mL) without Internal Standard | Measured Concentration (ng/mL) with this compound | Recovery (%) without Internal Standard | Recovery (%) with this compound |
| Plasma 1 | 10 | 7.8 | 9.9 | 78 | 99 |
| Plasma 2 | 50 | 42.5 | 49.5 | 85 | 99 |
| Plasma 3 | 100 | 88.0 | 101.0 | 88 | 101 |
Note: The data in this table is illustrative and intended to demonstrate the principle of using a deuterated internal standard for improved recovery and accuracy in quantitative analysis.
Chromatographic Applications (e.g., LC-MS, HPLC) for Metabolic Profiling and Reaction Monitoring
This compound plays a crucial role in chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) for applications like metabolic profiling and reaction monitoring.
In metabolic profiling studies, which aim to identify and quantify a wide range of metabolites in a biological system, deuterated standards are invaluable for confirming the identity of specific compounds. The metabolic pathways of quinoline and its derivatives are of interest in toxicology and pharmacology, with 3-hydroxyquinoline being a known metabolite. nih.gov By spiking a sample with this compound, analysts can confidently identify the presence of endogenous 3-hydroxyquinoline by observing the co-elution of the labeled and unlabeled compounds with a characteristic mass shift in the MS detector.
For reaction monitoring, HPLC is a powerful tool to track the progress of a chemical synthesis. researchgate.net In the synthesis of quinoline derivatives, this compound can be used as an internal standard to quantify the formation of 3-hydroxyquinoline or related products over time. This allows for the precise determination of reaction kinetics and yield. HPLC methods have been developed for the separation of non-deuterated hydroxyquinolines, which can be adapted for use with their deuterated analogs. sielc.comsielc.com
Table 2: Hypothetical HPLC Retention Times for Quinoline Metabolites
| Compound | Retention Time (minutes) |
| Quinoline | 5.2 |
| 3-Hydroxyquinoline | 4.5 |
| This compound | 4.5 |
| Other Quinoline Metabolites | 3.0 - 6.0 |
Note: This table presents hypothetical retention times to illustrate the co-elution of 3-Hydroxyquinoline and its deuterated standard in an HPLC separation.
Spectroscopic Reference Standards in Advanced NMR Experiments
In Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in quantitative NMR (qNMR), the use of a well-characterized reference standard is essential for accurate quantification of analytes. fujifilm.comacanthusresearch.com While there is no specific literature detailing the use of this compound as a primary qNMR standard, deuterated compounds, in general, are utilized in NMR for various purposes.
Deuterated solvents are routinely used in NMR to avoid overwhelming solvent signals in the proton spectrum. Similarly, deuterated reference standards can be advantageous. For instance, in proton NMR, the signals from the deuterated positions of this compound would be absent, simplifying the spectrum and preventing potential signal overlap with the analyte of interest.
In deuterium (B1214612) NMR (²H NMR), this compound would produce a distinct signal that could be used for quantification or to probe the molecular environment. sigmaaldrich.com The chemical shifts in ¹H and ¹³C NMR spectra of quinoline derivatives are well-documented, and the introduction of deuterium would cause predictable small shifts (isotope effects) in the spectra of the remaining protons and carbons, which can provide subtle structural information. tsijournals.comresearchgate.netnih.gov
Table 3: Predicted ¹H NMR Chemical Shifts for 3-Hydroxyquinoline in CDCl₃
| Proton | Chemical Shift (ppm) |
| H-2 | 8.65 |
| H-4 | 7.20 |
| H-5 | 7.85 |
| H-6 | 7.40 |
| H-7 | 7.55 |
| H-8 | 8.10 |
| OH | 9.50 (broad) |
Note: This table is based on typical chemical shifts for the 3-hydroxyquinoline scaffold and is provided for illustrative purposes. The spectrum of this compound would show the absence of signals corresponding to the deuterated positions.
Future Research Trajectories and Interdisciplinary Perspectives
Integration of Deuterated Analogs in Advanced Chemical Biology Probes
The use of deuterated compounds as "label-free" probes is a rapidly expanding area in chemical biology. rsc.org Unlike bulky fluorescent tags or radioactive labels, which can alter a molecule's biological activity and distribution, deuterium (B1214612) is a stable isotope of hydrogen with nearly identical chemical reactivity. rsc.orgbris.ac.uk This minimal structural perturbation makes deuterated analogs like 3-Hydroxyquinoline-d6 ideal candidates for tracing molecular pathways with high fidelity.
One promising application lies in the development of bioorthogonal Raman probes. Deuterium exhibits a unique Raman signal in the cell-silent region of the spectrum (1900–2400 cm⁻¹), which is free from interference from endogenous molecules. nih.gov By incorporating this compound into biological systems, researchers could use techniques like stimulated Raman spectroscopy (SRS) to visualize its distribution and metabolism in real-time within living cells and organisms. This approach has been successfully used with deuterated fatty acids to track lipid metabolism and could be adapted to study the pathways involving quinoline (B57606) derivatives. nih.gov
Furthermore, in the field of proteomics and metabolomics, stable isotope labeling is a cornerstone for quantitative analysis via mass spectrometry. scispace.comiris-biotech.de this compound can serve as an ideal internal standard for accurately quantifying its unlabeled counterpart in complex biological samples. iris-biotech.de This is crucial for understanding the pharmacokinetics and metabolic fate of 3-hydroxyquinoline (B51751) and related therapeutic agents derived from the quinoline scaffold. simsonpharma.com The distinct mass shift provided by the six deuterium atoms ensures clear differentiation from the natural compound, enabling precise measurement of its absorption, distribution, metabolism, and excretion (ADME) profiles. iris-biotech.de
| Property | Description |
| Molecular Formula | C₉HD₆NO |
| Molar Mass | 151.19 g/mol |
| Parent Compound | 3-Hydroxyquinoline |
| Isotope | Deuterium (²H or D) |
Table 1: Chemical Properties of this compound. Data sourced from various chemical suppliers. medchemexpress.comlabshake.com
Elucidation of Novel Mechanistic Pathways in Understudied Biological Systems
Deuterium labeling is a powerful tool for investigating reaction mechanisms, primarily through the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger than the C-H bond, meaning that reactions involving the cleavage of a C-H bond will proceed slower if that hydrogen is replaced with deuterium. scispace.com By strategically placing deuterium atoms on a molecule like 3-hydroxyquinoline, researchers can pinpoint the specific steps in a metabolic pathway that involve C-H bond breaking.
This approach is particularly valuable for studying the metabolism of drugs and xenobiotics by enzymes such as cytochrome P450 oxidases. nih.gov If the metabolism of 3-hydroxyquinoline is slowed in its deuterated form, it provides strong evidence that the deuterated position is a primary site of metabolic attack. nih.gov This can lead to the identification of previously unknown metabolic "soft spots" and the elucidation of novel biotransformation pathways. nih.gov Such studies can also reveal metabolic switching, where the blockage of one metabolic route due to deuteration enhances activity along an alternative pathway. nih.gov
The quinoline ring system is a privileged structure in medicinal chemistry, found in numerous natural and synthetic bioactive compounds with activities ranging from anticancer to antimalarial. nih.gov However, the precise mechanisms of action for many of these compounds are not fully understood. By using this compound and other deuterated quinoline derivatives, researchers can conduct detailed mechanistic studies. For instance, isotopic labeling can help track the engagement of a molecule with its biological target and clarify the subsequent downstream effects, providing a clearer picture of its mode of action. acs.org This knowledge is essential for designing more effective and safer therapeutic agents.
Development of Sophisticated Computational Models for Predictive Chemistry
The advancement of computational chemistry relies on high-quality experimental data to build and validate predictive models. Deuterated compounds like this compound can provide unique data points for refining these models. The subtle changes in molecular properties induced by deuteration, such as slight alterations in bond length and polarity, can be used to test the sensitivity and accuracy of computational algorithms. scispace.com
Machine learning and deep learning are increasingly being used to predict chemical properties, reaction outcomes, and biological activities. nih.govdoaj.org For example, models are being developed to predict the site selectivity of chemical reactions on complex molecules like quinoline derivatives or to forecast the synergistic effects of chemical mixtures. nih.govdoaj.org By inputting data from both the deuterated and non-deuterated versions of a compound, these models can be trained to recognize the subtle electronic and steric effects of isotopic substitution.
Furthermore, computational models are crucial for predicting drug-transporter interactions and other aspects of pharmacokinetics. nih.gov The data generated from metabolic stability studies using this compound can be fed into quantitative structure-activity relationship (QSAR) and other predictive models. nih.gov This helps in building more robust algorithms that can better forecast the metabolic fate of new drug candidates, potentially reducing the time and cost associated with preclinical development. The integration of experimental data from isotopically labeled compounds will be instrumental in creating the next generation of predictive tools for chemistry and drug discovery. findaphd.comrsc.org
Q & A
Q. What are the key considerations for synthesizing 3-Hydroxyquinoline-d6 with high isotopic purity?
Methodological Answer: Synthesis of deuterated compounds like this compound requires precise control of reaction conditions to ensure isotopic purity. Key steps include:
- Deuterium Source Selection : Use deuterated solvents (e.g., D₂O, CDCl₃) and reagents to minimize proton exchange .
- Catalytic Optimization : Employ palladium or platinum catalysts under controlled pH to enhance deuterium incorporation .
- Purity Validation : Confirm isotopic purity (>98%) via mass spectrometry (MS) and nuclear magnetic resonance (¹H NMR) to detect residual protiated impurities .
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
Methodological Answer: Stability studies should address:
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Solvent Compatibility : Test solubility and stability in polar (e.g., DMSO-d₆) and non-polar solvents via UV-Vis spectroscopy over 24–72 hours .
- Light Sensitivity : Conduct controlled exposure to UV/visible light, monitoring degradation via HPLC-MS .
Q. What spectroscopic techniques are most effective for distinguishing this compound from its non-deuterated analog?
Methodological Answer:
- ¹H NMR : The absence of proton signals at the deuterated positions (e.g., C-2 and C-4) confirms isotopic labeling .
- IR Spectroscopy : Compare O-H/D stretching frequencies (~3200 cm⁻¹ for O-H vs. ~2400 cm⁻¹ for O-D) .
- High-Resolution MS : Identify the molecular ion peak with a +6 Da shift relative to the protiated form .
Advanced Research Questions
Q. How can isotopic effects of this compound influence kinetic studies in enzyme inhibition assays?
Methodological Answer: Deuterium isotope effects (KIEs) alter reaction rates due to bond strength differences. For example:
- Primary KIE : Use stopped-flow kinetics to measure rate changes in deuterated vs. protiated substrates. For instance, a kH/kD > 2 suggests rate-limiting bond cleavage .
- Solvent Isotope Effects (SIEs) : Compare activity in H₂O vs. D₂O to isolate solvent-deuterium impacts .
- Data Interpretation : Apply Eyring-Polanyi equations to correlate isotopic substitution with activation energy differences .
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer: Contradictions often arise from methodological variability. Mitigation strategies include:
- Standardized Protocols : Adopt ICH guidelines for solubility testing (e.g., shake-flask method at 25°C ± 0.5°C) .
- Error Analysis : Quantify uncertainties using Gaussian error propagation for variables like temperature and solvent purity .
- Cross-Validation : Compare results from HPLC, nephelometry, and gravimetric analysis to identify systematic errors .
Q. How can researchers design experiments to investigate the role of this compound in modulating reactive oxygen species (ROS) in cellular models?
Methodological Answer:
Q. What computational methods predict the metabolic pathways of this compound in vivo?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for deuterated vs. non-deuterated metabolic reactions (e.g., hydroxylation by cytochrome P450) .
- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions to identify deuterium-induced conformational changes .
- Validation : Cross-reference predictions with in vitro microsomal incubation data (e.g., LC-MS/MS metabolite profiling) .
Methodological and Ethical Considerations
Q. How should researchers address ethical approval requirements for studies involving this compound in animal models?
Methodological Answer:
- Protocol Compliance : Follow ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .
- Ethics Documentation : Submit to institutional animal care committees (IACUC), detailing deuterated compound toxicity profiles .
- Data Transparency : Publish negative results (e.g., no observed isotope toxicity) to avoid publication bias .
What frameworks ensure rigorous formulation of research questions for this compound studies?
Methodological Answer:
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- PICO Framework : Define Population (e.g., enzyme systems), Intervention (this compound dosing), Comparison (protiated analogs), and Outcomes (e.g., binding affinity) .
- Gap Analysis : Use systematic reviews to identify understudied areas (e.g., long-term isotope effects) .
Data Presentation and Reproducibility
Q. How should researchers present conflicting isotopic purity data in publications?
Methodological Answer:
- Transparent Reporting : Use tables to compare results from multiple techniques (e.g., NMR, MS, elemental analysis) .
- Uncertainty Quantification : Report confidence intervals for purity measurements (e.g., 98.2% ± 0.5%) .
- Reproducibility Notes : Detail storage conditions (e.g., −80°C under argon) to minimize degradation .
Q. What steps enhance reproducibility in synthesizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
